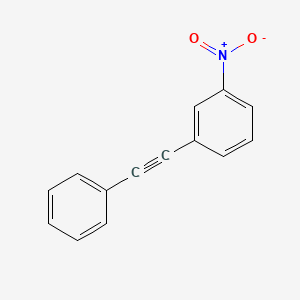

1-Nitro-3-(phenylethynyl)benzene

Beschreibung

Contextualization within Aromatic and Alkyne Chemistry

Aromatic compounds, with benzene (B151609) as a fundamental example, are characterized by their cyclic, planar structure and delocalized π-electron system, which imparts significant stability. Their chemistry is dominated by electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The nitro group is a strong deactivating group, meaning it withdraws electron density from the benzene ring, making electrophilic substitution more difficult and directing incoming substituents to the meta position. libretexts.org

Alkyne chemistry, on the other hand, revolves around the reactivity of the carbon-carbon triple bond. This bond is electron-rich and readily undergoes addition reactions. A terminal alkyne, such as phenylacetylene (B144264), has a weakly acidic proton that can be removed by a strong base. This deprotonation is a crucial first step in many coupling reactions, most notably the Sonogashira reaction. psu.edu

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. psu.edu This reaction is typically catalyzed by palladium and copper complexes and is a common method for synthesizing nitroarylalkynes. psu.edursc.org The synthesis of 1-Nitro-3-(phenylethynyl)benzene, for instance, can be achieved via the Sonogashira coupling of 3-nitroiodobenzene with phenylacetylene. psu.edu

Significance of the this compound Structural Motif

In molecular chemistry, a structural motif refers to a specific three-dimensional arrangement of atoms or chemical groups that can be found in a variety of different molecules. wikipedia.org The this compound structural motif combines the electron-withdrawing nature of the nitro group with the rigid, linear geometry of the phenylethynyl group. This specific arrangement of functional groups makes it a valuable building block in various areas of chemical synthesis.

The presence of both the nitro group and the alkyne allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to other functional groups, while the alkyne can participate in cycloaddition reactions or be further functionalized. This versatility makes compounds containing this motif useful intermediates in the synthesis of more complex molecules for applications in medicinal chemistry and material science. For instance, the related isomer, 1-nitro-4-(phenylethynyl)benzene, is utilized in the production of dyes, as a building block for other chemicals, and has potential applications in the development of novel therapeutic agents. lookchem.com

Detailed Research Findings

The synthesis of this compound is often accomplished through a palladium-free Sonogashira cross-coupling reaction. In a typical procedure, 3-nitroiodobenzene is reacted with phenylacetylene in the presence of a copper(I) catalyst. One study reports the use of a monobenzyl nicotinium chloride-supported copper catalyst, which promotes the reaction efficiently. psu.edu The reaction conditions, such as the choice of solvent and base, are optimized to maximize the yield of the desired product. For example, using DMF as the solvent and K₃PO₄·3H₂O as the base at 140°C has been shown to be effective. rsc.org

Spectroscopic analysis is crucial for the characterization of this compound. The infrared (IR) spectrum of this compound displays characteristic absorption bands. Key peaks are observed around 2930 cm⁻¹ (C-H stretching), 2214 cm⁻¹ (C≡C alkyne stretching), and strong absorptions at 1513 and 1345 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (-NO₂), respectively. psu.edu

The following table summarizes the key reactants and conditions for a reported synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

| 3-Nitroiodobenzene | Phenylacetylene | [MBNT][Cu₄Cl₅] (5 mol%) | K₃PO₄·3H₂O | DMF | 140 °C |

Table 1: Synthesis of this compound via Sonogashira Coupling. psu.edursc.org

The table below presents selected spectroscopic data for the characterization of this compound.

| Spectroscopic Data | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FTIR (ν) | 2930, 2214, 1596, 1513, 1345, 853 |

| ¹H-NMR (CDCl₃) | δ 8.35 (s, 1H), 8.16 (d, 1H), 7.82 (d, 1H), 7.55-7.58 (m, 3H), 7.38-7.40 (m, 3H) |

| ¹³C-NMR (CDCl₃) | δ 148.4, 135.2, 132.0, 129.5, 129.3, 128.6, 126.1, 123.0, 122.9, 92.5, 87.1 |

Table 2: Spectroscopic Data for this compound. psu.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDIJEWZZQPARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355419 | |

| Record name | STK331085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29338-47-4 | |

| Record name | STK331085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 3 Phenylethynyl Benzene

Direct Synthetic Approaches

Direct approaches focus on the construction of the C(sp²)-C(sp) bond in a single, pivotal step.

The Sonogashira reaction is a cornerstone for the synthesis of arylalkynes like 1-nitro-3-(phenylethynyl)benzene. wikipedia.orgnih.gov This reaction facilitates a carbon-carbon bond formation between a terminal alkyne and an aryl halide. wikipedia.org The archetypal reaction involves coupling 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene (B31131) with phenylacetylene (B144264). This process is conducted in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (typically a copper(I) halide), and an amine base, such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, often at room temperature, which is a significant advantage for synthesizing complex molecules. wikipedia.orgnih.gov

The general scheme for the Sonogashira coupling to produce this compound is as follows:

Reaction Scheme: Starting Materials: 1-Halo-3-nitrobenzene (X = Br, I) and Phenylacetylene Catalysts: Palladium complex and Copper(I) salt Base: Amine (e.g., Triethylamine) Product: this compound

An example for the synthesis of the related isomer, 1-nitro-4-(phenylethynyl)benzene, uses 1-iodo-4-nitrobenzene (B147127) and phenylacetylene with copper(I) iodide and triethylamine at 20°C for 24 hours. chemicalbook.com The reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. wikipedia.org This difference allows for selective couplings; for instance, a reaction can be run at room temperature to couple an aryl iodide without affecting an aryl bromide on the same molecule. wikipedia.org

A variation of the Sonogashira coupling involves the use of a protected alkyne, such as 2-methyl-3-butyn-2-ol, which serves as a surrogate for acetylene (B1199291). In the context of synthesizing the target compound, a similar strategy could employ 2-phenyl-3-butyn-2-ol. This protected alkyne would first be coupled with 1-halo-3-nitrobenzene under Sonogashira conditions. The resulting intermediate is then treated with a base to eliminate acetone, yielding the terminal alkyne product. This "deacetonative" approach can be advantageous in certain synthetic contexts. For instance, the coupling of 4-iodotoluene (B166478) with 2-methylbut-3-yn-2-ol has been successfully demonstrated. rsc.org

Precursor-Based Synthesis Strategies

The successful synthesis of this compound relies heavily on the availability and purity of its precursors. The primary starting materials are a 3-halonitrobenzene derivative and phenylacetylene.

The synthesis of 1-bromo-3-nitrobenzene is a key preliminary step. This is typically achieved by the direct bromination of nitrobenzene (B124822). orgsyn.orggoogle.com The nitro group is a meta-director in electrophilic aromatic substitution, guiding the incoming bromine atom to the desired position on the benzene (B151609) ring. libretexts.org The reaction is often carried out using bromine in the presence of a catalyst like iron powder ("ferrum reductum"). orgsyn.org Alternatively, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in sulfuric acid can be used for the bromination of nitrobenzene. google.com The synthesis of the nitrobenzene precursor itself involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org

The order of these synthetic steps is crucial. Attempting to nitrate (B79036) phenylethynylbenzene directly would not be an effective strategy, as the phenylethynyl group is an ortho-, para-director, which would lead to a mixture of 2-nitro and 4-nitro isomers, rather than the desired 3-nitro product. libretexts.orglibretexts.org Therefore, establishing the nitro group first to direct the subsequent halogenation is the preferred and logical synthetic route.

Phenylacetylene is a commercially available terminal alkyne and is typically used as the coupling partner without the need for prior synthesis in the laboratory. chemicalbook.comchemicalbook.com

Reaction Conditions and Optimization Parameters

Optimizing the Sonogashira coupling is essential for achieving high yields and purity. This involves the careful selection of catalysts, ligands, solvents, and temperature.

The choice of the palladium catalyst and its associated ligands significantly influences the reaction's efficiency.

Palladium Catalysts: Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.orglibretexts.org While both are effective, [Pd(PPh₃)₂Cl₂] is often preferred due to its higher stability and solubility. libretexts.org

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been employed. wikipedia.orglibretexts.org

Nitrogen and NHC Ligands: For copper-free Sonogashira reactions, palladium complexes with nitrogen-based ligands like pyridines and pyrimidines have proven effective. wikipedia.orglibretexts.org N-Heterocyclic carbene (NHC) ligands are also highly efficient and can replace phosphine ligands, capable of catalyzing the coupling of aryl bromides. nih.govlibretexts.org

Copper Co-catalyst: A copper(I) salt, such as CuI, is a standard component of the Sonogashira reaction, facilitating the transmetalation step. wikipedia.org However, its presence can lead to the undesirable homocoupling of the alkyne. Consequently, numerous copper-free Sonogashira protocols have been developed. nih.govorganic-chemistry.orgnih.gov These often require different ligand systems or conditions to proceed efficiently. wikipedia.orgnih.gov

The following table summarizes various catalytic systems used in Sonogashira coupling reactions.

| Catalyst / Pre-catalyst | Ligand | Co-catalyst | Substrate Scope | Reference |

| [Pd(PPh₃)₄] | Triphenylphosphine | Cu(I) Halide | Aryl/Vinyl Halides | wikipedia.org |

| [Pd(PPh₃)₂Cl₂] | Triphenylphosphine | Cu(I) Halide | Aryl/Vinyl Halides | libretexts.org |

| Dipyrimidyl-palladium complex | Dipyrimidyl | None (Copper-free) | Iodo-, Bromo-, Chlorobenzene | wikipedia.org |

| NHC-Pd Complex | N-Heterocyclic Carbene | CuI or None | Aryl Bromides | nih.govlibretexts.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | None (Copper-free) | Aryl Bromides | organic-chemistry.org |

The reaction environment, defined by the solvent and temperature, is critical for the success of the Sonogashira coupling.

Solvents: A wide range of solvents can be used, with the choice often depending on the specific substrates and catalytic system. Common solvents include tetrahydrofuran (B95107) (THF) wikipedia.orgrsc.org, dimethylformamide (DMF) nih.gov, dimethyl sulfoxide (B87167) (DMSO) nih.govscielo.org.mx, N-methylpyrrolidinone (NMP) wikipedia.org, and even water under certain conditions. wikipedia.orgnih.gov DMSO has been noted as a particularly effective solvent for double Sonogashira couplings. scielo.org.mx

Temperature: Sonogashira reactions are renowned for proceeding under mild temperature conditions, often at room temperature. wikipedia.org However, less reactive aryl halides, such as aryl bromides or chlorides, may require elevated temperatures to achieve a reasonable reaction rate. wikipedia.orgnih.gov For example, couplings have been reported at temperatures ranging from 20°C chemicalbook.com to 65°C in THF wikipedia.org and 90°C in DMSO. rsc.org The ability to run the reaction at room temperature is a key benefit, especially for substrates containing sensitive functional groups. nih.gov

The table below provides examples of reaction conditions for Sonogashira couplings of related nitro-aromatic compounds.

| Aryl Halide | Alkyne | Catalyst | Solvent | Base | Temperature | Yield | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | TiO₂/CuI | Triethylamine | Triethylamine | 20°C | 100% | chemicalbook.com |

| 1-Iodo-4-nitrobenzene | 1-Ethynyl-1-cyclohexanol | (PPh₃)₂PdCl₂ | [TBP][4EtOV] (Ionic Liquid) | - | - | 99% | researchgate.net |

| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd/Al₂O₃ + Cu₂O/Al₂O₃ | - | - | - | - | rsc.org |

| 4-(2,5-Diiodobenzoyl)morpholine | 4-Nitrophenylacetylene | Pd₂(dba)₃ | DMSO | - | 40-45°C | 65% | scielo.org.mx |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | - | - | - | - | - | chemicalbook.com |

Purification Methodologies

The isolation and purification of the target compound, this compound, from the crude reaction mixture is a critical step to ensure a high degree of purity for subsequent characterization and use. The primary method employed for the purification of this and structurally similar arylalkynes is column chromatography.

Column chromatography is a widely utilized preparative technique in organic chemistry for separating components of a mixture. rsc.orgpsu.edu The separation is based on the differential adsorption of the compounds onto a solid stationary phase as a liquid mobile phase, the eluent, passes through it. rsc.org For compounds like this compound, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. rsc.orgpsu.edu The polarity of the eluent is a crucial parameter that is often optimized to achieve efficient separation. A less polar eluent will result in slower elution of more polar compounds, while a more polar eluent will accelerate their movement through the column.

In the context of purifying this compound and related diarylalkynes, a common practice involves an initial workup procedure following the synthesis. This typically includes extracting the product into an organic solvent, such as ethyl acetate (B1210297) (EtOAc), followed by washing with water to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude product, which is then subjected to chromatographic purification. rsc.org

Detailed findings from research indicate that column chromatography on silica gel is an effective method for purifying this compound. A mixture of hexane (B92381) and ethyl acetate is typically employed as the eluent system. psu.edu The precise ratio of these solvents can be adjusted to optimize the separation based on the specific impurity profile of the crude product. The progress of the separation is often monitored by thin-layer chromatography (TLC).

The following table summarizes the key parameters for the purification of this compound via column chromatography based on reported methodologies.

Purification Parameters for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Purification Method | Column Chromatography | rsc.orgpsu.edu |

| Stationary Phase | Silica Gel | rsc.orgpsu.edu |

| Eluent System | Hexane / Ethyl Acetate (EtOAc) | psu.edu |

| Pre-purification Workup | Extraction with an organic solvent (e.g., EtOAc), washing with water, and drying over an anhydrous salt (e.g., Na₂SO₄). | rsc.org |

Chemical Reactivity and Transformations of 1 Nitro 3 Phenylethynyl Benzene

Reactivity of the Nitro Group

The nitro group is a versatile functional group that undergoes several key transformations and profoundly directs the reactivity of the aromatic ring.

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This conversion is a critical step in the synthesis of anilines, which are valuable intermediates in the production of dyes, pharmaceuticals, and polymers. For 1-nitro-3-(phenylethynyl)benzene, this reduction yields 3-(phenylethynyl)aniline (B1356631).

A variety of reducing agents can accomplish this transformation. Classic methods often employ metals in acidic media, such as tin and concentrated hydrochloric acid chemguide.co.uk. In this process, the nitrobenzene (B124822) derivative is heated with the reagents, leading to the formation of the corresponding anilinium ion, which is then neutralized with a base like sodium hydroxide (B78521) to liberate the free amine chemguide.co.uk.

More specific and milder conditions have also been developed. For instance, this compound can be effectively reduced using sodium sulfide (B99878) nonahydrate in a mixture of methanol (B129727) and water. Heating the reaction mixture at 70°C for a few hours results in the formation of 3-(phenylethynyl)aniline in good yield prepchem.com. This method is particularly useful when other functional groups sensitive to harsh acidic conditions are present in the molecule.

Table 1: Selected Methods for the Reduction of this compound

| Reagent(s) | Solvent(s) | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | Methanol, Water | 70°C, 3 hours | 3-(Phenylethynyl)aniline | 71% | prepchem.com |

| Tin (Sn), Hydrochloric Acid (HCl) | N/A | Heat under reflux | 3-(Phenylethynyl)anilinium ion | N/A | chemguide.co.uk |

Influence on Electrophilic Aromatic Substitution Reactivity and Regioselectivity (meta-directing effect)

The nitro group is a powerful deactivating group towards electrophilic aromatic substitution (EAS). doubtnut.comyoutube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comquora.com

The resonance structures of nitrobenzene show that the electron density is significantly decreased at the ortho and para positions relative to the nitro group, resulting in a partial positive charge at these sites. youtube.comquora.comvedantu.com Consequently, the meta positions, while still deactivated compared to benzene itself, are relatively more electron-rich than the ortho and para positions. doubtnut.com This directs incoming electrophiles to attack the meta position. youtube.comquora.comlibretexts.org

In the case of this compound, the nitro group at position 1 deactivates the entire ring. Any electrophilic attack will preferentially occur at the positions meta to the nitro group, which are C4 and C6 (position C2 is ortho and position 5 is para relative to the phenylethynyl group). Therefore, the nitro group acts as a meta-director for subsequent substitution reactions on its own ring. libretexts.orgvanderbilt.eduwikipedia.orgnih.govlibretexts.org

While less common than halide leaving groups, the nitro group can be displaced in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.comwikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.orglibretexts.org

The presence of strong electron-withdrawing groups, such as the nitro group itself, is crucial for activating the ring towards nucleophilic attack and for stabilizing the negative charge of the Meisenheimer complex. libretexts.orgchemistrysteps.comlibretexts.org This stabilization is most effective when the activating groups are positioned ortho or para to the leaving group. libretexts.orglibretexts.orgchemistrysteps.com In this compound, while the nitro group itself is the potential leaving group, the phenylethynyl group is not strongly activating for nucleophilic substitution. However, under forcing conditions or with highly reactive nucleophiles, displacement of the nitro group is a possible, albeit challenging, transformation. stackexchange.com

Reactivity of the Phenylethynyl Moiety

The electronic character of the phenylethynyl group is significantly influenced by the substituent on the other benzene ring. The electron-withdrawing nitro group makes the alkyne bond more electron-deficient and thus susceptible to certain types of reactions.

The carbon-carbon triple bond in this compound is considered electron-deficient due to the strong electron-withdrawing effect of the meta-nitro group. This electronic feature makes the alkyne susceptible to attack by nucleophiles. aklectures.com In such reactions, a nucleophile adds across the triple bond. The nitro group activates the aromatic ring toward nucleophilic attack, and this effect can extend to the conjugated alkyne system. nih.govyoutube.com The addition of a nucleophile can lead to the formation of substituted stilbene (B7821643) derivatives after subsequent protonation or other quenching steps.

The carbon-carbon triple bond is generally robust, but it can be cleaved under specific, often oxidative, conditions. While reactions specifically cleaving the triple bond in this compound are not widely reported, general methodologies for alkyne cleavage are applicable. A notable recent development involves the cleavage and recombination of C-C triple bonds to achieve aryl amidation using nitrous acid esters. nih.gov This method utilizes a radical process initiated by an alkoxy radical, leading to the functionalization and cleavage of the two carbon atoms of the alkyne. nih.gov Such advanced synthetic strategies highlight the potential for transforming the phenylethynyl moiety beyond simple addition reactions.

Cycloaddition Reactions (e.g., with nitrogen compounds for heterocycle synthesis)

The carbon-carbon triple bond in this compound serves as an excellent dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgyoutube.com This class of reactions is a powerful and atom-economical method for synthesizing five-membered nitrogen-containing heterocycles, which are significant structural motifs in medicinal chemistry and materials science. chesci.comtcu.edursc.orgorganic-chemistry.org The reaction involves a 1,3-dipole, a molecule containing four π-electrons over three atoms, reacting with the 2 π-electron system of the alkyne in a concerted, pericyclic process. wikipedia.orgchesci.com

While specific studies detailing the cycloaddition reactions of this compound are not prevalent in the surveyed literature, its reactivity can be inferred from the well-established behavior of other arylalkynes and nitro-substituted compounds in similar transformations. The general scheme involves the reaction of the alkyne with a suitable nitrogen-containing 1,3-dipole to yield a heterocyclic ring.

Common 1,3-Dipoles for Heterocycle Synthesis:

Azides (R-N₃): The Huisgen 1,3-dipolar cycloaddition of an organic azide (B81097) with an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles. wikipedia.orgyoutube.com This reaction can be performed thermally or, more commonly, under copper(I) catalysis (a "click reaction"), which offers high yields and regioselectivity. youtube.com

Nitrile Oxides (R-C≡N⁺-O⁻): These dipoles react with alkynes to furnish isoxazoles, another important class of aromatic heterocycles. chesci.comnih.govrsc.org Nitrile oxides are typically generated in situ from precursors like aldoximes or primary nitro compounds. chesci.comnih.gov

Nitrones (R₂C=N⁺(R)-O⁻): Cycloaddition of a nitrone with the alkyne would yield an isoxazoline (B3343090) derivative, a non-aromatic five-membered heterocycle. chesci.comrsc.orgrsc.orgchem-station.comqu.edu.sa

Diazo Compounds (R₂C=N⁺=N⁻): Reaction with diazo compounds, such as diazomethane, leads to the formation of pyrazoles. organic-chemistry.org

The general transformation for these reactions is summarized in the table below.

| 1,3-Dipole | Heterocyclic Product | General Reaction Scheme |

| Organic Azide (R-N₃) | 1,2,3-Triazole | |

| Nitrile Oxide (R-CNO) | Isoxazole | |

| Diazo Compound (R₂CN₂) | Pyrazole | |

| Nitrone (R₂C=NR-O) | Isoxazoline |

Table 1: General [3+2] Cycloaddition Reactions for Heterocycle Synthesis.

Research on related compounds, such as perfluorinated aryl azides, has shown that electron-withdrawing groups on the aryl ring of the dipole can significantly accelerate the rate of cycloaddition with electron-rich dipolarophiles. nih.gov Conversely, the electron-deficient nature of the alkyne in this compound, influenced by the nitro group, would make it a good reaction partner for electron-rich 1,3-dipoles.

Interplay of Nitro and Alkyne Functional Groups on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic communication between the powerfully electron-withdrawing nitro group and the electron-rich alkyne system, mediated by the benzene ring.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution through a combination of a strong inductive effect (-I) and a powerful resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, making the meta position, where the phenylethynyl group resides, the least deactivated site for potential electrophilic attack.

The primary influence of the nitro group on the molecule's reactivity is the polarization of the alkyne bond. The strong electron-withdrawing nature of the 3-nitrophenyl group reduces the electron density of the C≡C triple bond. This electronic pull makes the alkyne more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, this activation enhances its reactivity as a dipolarophile in [3+2] cycloaddition reactions, particularly with nucleophilic dipoles where the Highest Occupied Molecular Orbital (HOMO) of the dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (a Type III cycloaddition). chesci.comresearchgate.net

In the context of cycloaddition reactions, the electronic nature of the substituents on both the dipolarophile (the alkyne) and the 1,3-dipole determines the regioselectivity of the product. For an unsymmetrical alkyne like this compound, two regioisomers are possible. The polarization induced by the 3-nitrophenyl group would be a key factor in directing the orientation of the incoming 1,3-dipole, although steric hindrance from the phenyl group on the other side of the alkyne also plays a significant role.

Spectroscopic Characterization Methodologies for 1 Nitro 3 Phenylethynyl Benzene

Mass Spectrometry (MS) for Molecular Weight Confirmation

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in mass spectra offer valuable insights into the structure of the analyte. For nitroaromatic compounds like 1-nitro-3-(phenylethynyl)benzene, both EI and ESI are commonly employed ionization methods.

Electron Ionization (EI)

In EI mass spectrometry, the sample is bombarded with a high-energy electron beam, typically at 70 eV. This process results in the ejection of an electron from the molecule, forming a molecular ion (M⁺˙). The molecular ion, being a radical cation, is often energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂) as a radical, leading to the [M-NO₂]⁺ ion. Other common fragmentations involve the loss of NO followed by the elimination of CO. In the case of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. While specific EI mass spectral data for this compound is not widely published, data for the isomeric 1-nitro-4-(phenylethynyl)benzene shows a calculated m/z for the molecular ion [M]⁺ of 223.0633, with a found value of 223.0631, confirming the elemental composition of C₁₄H₉NO₂. rsc.org The fragmentation of this compound would be expected to follow similar pathways.

A general fragmentation pattern for nitrobenzene (B124822) involves the appearance of a prominent molecular ion peak. Subsequent fragmentation can lead to ions at m/z 93 (loss of NO₂) and m/z 77 (phenyl cation). For this compound, the presence of the phenylethynyl group would influence the fragmentation, potentially leading to additional characteristic peaks.

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

| Ionization Technique | Expected Ion Species | Key Information Provided |

| Electron Ionization (EI) | Molecular ion (M⁺˙), Fragment ions | Molecular weight, Fragmentation pattern for structural elucidation |

| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺, Deprotonated molecule [M-H]⁻ | Accurate molecular weight, Analysis of polar compounds |

Advanced Spectroscopic Techniques (e.g., Resonance Raman Spectroscopy)

While traditional Raman spectroscopy provides valuable information about the vibrational modes of a molecule, its sensitivity can be limited. Resonance Raman (RR) spectroscopy is an advanced technique that can enhance the Raman signals of specific chromophores within a molecule by several orders of magnitude.

This enhancement occurs when the excitation wavelength of the laser used in the Raman experiment is chosen to coincide with an electronic absorption band of the molecule. Under these conditions, the vibrational modes that are coupled to the electronic transition are selectively enhanced. This selectivity makes RR spectroscopy a powerful tool for studying the structure and dynamics of specific parts of a molecule, particularly in complex systems.

For this compound, the molecule possesses a conjugated π-system extending across the phenyl rings and the ethynyl (B1212043) linker, with the nitro group acting as a strong electron-withdrawing group. This extended conjugation gives rise to electronic transitions in the ultraviolet-visible region. By tuning the laser excitation wavelength to match these absorptions, it would be possible to obtain a Resonance Raman spectrum.

The RR spectrum of this compound would be expected to show enhancement of the vibrational modes associated with the conjugated system. These would likely include the stretching vibrations of the C≡C triple bond, the symmetric and asymmetric stretching vibrations of the NO₂ group, and the various stretching and bending modes of the aromatic rings. The enhancement of these specific modes can provide detailed information about the electronic structure of the excited state and the nature of the electronic transition. For instance, changes in the vibrational frequencies upon electronic excitation can reveal information about changes in bond lengths and force constants in the excited state.

Although specific Resonance Raman studies on this compound are not prominently documented, research on related substituted diphenylacetylenes has demonstrated the utility of this technique in elucidating the structures and dynamics of their excited states. acs.org

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Resonance Raman Spectroscopy | Enhanced vibrational spectra of chromophores | Provides detailed structural information about the conjugated π-system, including the nitro and phenylethynyl groups. Allows for the study of electronic transitions and excited-state properties. |

Computational and Theoretical Studies on 1 Nitro 3 Phenylethynyl Benzene

Electronic Structure Analysis

The electronic structure of 1-nitro-3-(phenylethynyl)benzene is dictated by the interplay between its three core components: the central benzene (B151609) ring, the electron-withdrawing nitro (NO₂) group, and the π-conjugated phenylethynyl group.

Computational analyses of related nitroaromatic compounds reveal that the nitro group significantly influences the electronic distribution. mdpi.com In nitrobenzene (B124822), for instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. unpatti.ac.id The HOMO is typically distributed over the benzene ring, while the LUMO is often localized more on the nitro group, indicating its strong electron-accepting nature. unpatti.ac.id

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for studying nitroaromatic compounds due to its balance of accuracy and computational cost. unpatti.ac.idjournalajopacs.com

For nitrobenzene and its derivatives, calculations are commonly performed using functionals like B3LYP or WB97XD with various basis sets. unpatti.ac.idjournalajopacs.com These calculations can determine optimized geometries, bond lengths, bond angles, and electronic properties such as total energy, dipole moment, and HOMO-LUMO energy gaps. journalajopacs.com For example, a study on nitrobenzene derivatives using DFT with the B3LYP functional and a 3-21G(d) basis set showed that the optimized structures are planar. unpatti.ac.id The presence of different substituents was found to alter bond lengths and angles. unpatti.ac.id

While specific calculations for this compound are not widely published, the methodologies used for similar molecules provide a clear blueprint for how it would be studied. A typical computational approach would involve geometry optimization followed by frequency analysis to confirm a true energy minimum.

Table 1: Common Quantum Chemical Methods for Nitroaromatic Compounds

| Method | Functional/Basis Set | Typical Properties Calculated | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/3-21G(d) | Optimized geometry, bond parameters, HOMO/LUMO distribution | unpatti.ac.id |

| Density Functional Theory (DFT) | WB97XD | Total energy, binding energy, dipole moment, HOMO/LUMO energies | journalajopacs.com |

| Ab-initio Theory | Hartree-Fock (HF)/6-31G(d) | First hyperpolarization | unpatti.ac.id |

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry is invaluable for elucidating the mechanisms of complex organic reactions. For molecules containing phenylethynyl and nitroaryl groups, theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies.

For example, a study on the multicomponent reaction of 2-(phenylethynyl)benzaldehyde (B1589314) (a structurally related compound) with an amine and diphenylphosphine (B32561) oxide utilized quantum chemical calculations to investigate the formation of different cyclic products. rsc.org These calculations helped explain how catalyst choice selectively leads to different molecular scaffolds. rsc.org

Furthermore, the reactivity of nitro-substituted compounds in cycloaddition reactions has been a subject of theoretical inquiry. Studies based on Molecular Electron Density Theory (MEDT) have been used to explain the reaction mechanisms between nitroalkenes and other reagents. nih.govmdpi.com These investigations analyze the electronic flux and bonding evolution along the reaction coordinate to determine whether a reaction is concerted or stepwise. mdpi.com For instance, the mechanism of a [3+2] cycloaddition involving a nitroethene was determined to be a one-step, two-stage process. mdpi.com Such computational approaches could be applied to understand the reactivity of the alkyne bond in this compound in cycloaddition or other addition reactions.

Structure-Reactivity Relationships from Computational Models

Computational models are effective in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). mdpi.com These models correlate calculated molecular descriptors with observed chemical reactivity or physical properties.

For nitroaromatic compounds, properties like the HOMO-LUMO gap, molecular electrostatic potential, and atomic charges are crucial descriptors of reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.com The position of the nitro group is critical; for instance, computational studies on dinitrotoluene isomers show that resonance effects differ based on substituent placement. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| 2-(phenylethynyl)benzaldehyde |

| 2,4-dinitrotoluene |

Applications in Advanced Chemical Synthesis and Material Science

Role as a Key Synthetic Intermediate for Functional Molecules

The primary application of 1-nitro-3-(phenylethynyl)benzene in chemical synthesis is its role as a precursor to its amino derivative, 3-(phenylethynyl)aniline (B1356631). The nitro group (-NO₂) is readily reduced to an amino group (-NH₂), a common and powerful transformation in organic chemistry. This conversion unlocks a wealth of synthetic possibilities, as the resulting aniline (B41778) is a key intermediate for a wide range of functional molecules.

The reduction of the nitro group is a critical step, transforming the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of the amino group. This amine can then participate in numerous subsequent reactions, including amide bond formation, diazotization, and as a monomer unit in polymerization reactions.

One of the most significant applications of the resulting 3-(phenylethynyl)aniline is as an end-capping agent in the synthesis of high-performance polymers, particularly polyimides. researchgate.netacs.org In this role, it controls the molecular weight of the polymer chains and introduces reactive phenylethynyl groups at the chain ends. researchgate.netbiam.ac.cn These terminal acetylene (B1199291) groups can undergo thermal curing at high temperatures (380-450 °C) to form a highly cross-linked, stable network, a process crucial for creating robust thermosetting materials. researchgate.nettandfonline.com

| Reactant | Transformation | Product | Key Application of Product |

| This compound | Catalytic Reduction | 3-(Phenylethynyl)aniline | Monomer/End-capper for high-performance polymers researchgate.netacs.org |

Precursor for Advanced Organic Materials (e.g., Electronic Materials, Dyes)

The structural and electronic properties of this compound and its derivatives make them attractive precursors for advanced organic materials. The core diphenylacetylene (B1204595) structure provides a rigid, π-conjugated system, which is a fundamental requirement for materials with applications in organic electronics.

The true potential is realized after converting the nitro group to the amine, 3-(phenylethynyl)aniline. This molecule serves as a critical building block for high-performance polyimides used in the microelectronics industry as planarizing coatings and insulating layers. researchgate.net These polymers are valued for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg). researchgate.net The phenylethynyl group introduced by the precursor is essential for the final curing step, which locks the polymer into a rigid, solvent-resistant, and thermally stable network. tandfonline.com This processability, allowing the material to be applied as a soluble oligomer before being cured into its final, intractable form, is a significant advantage. researchgate.net

While not a dye itself, the 3-(phenylethynyl)aniline derivative can be chemically modified to produce azo dyes and other chromophores. The extended conjugation of the phenylethynyl backbone can be harnessed to tune the color and photophysical properties of such molecules.

Applications in Catalysis (e.g., Precursor for Catalytic Systems)

The utility of this compound extends to the field of catalysis, primarily as a precursor to complex ligands and polymeric catalytic systems. Following its reduction to 3-(phenylethynyl)aniline, the molecule can be incorporated into larger macromolecular structures that serve as scaffolds for catalytic metal centers.

For instance, 3-phenylethynyl aniline has been used as an end-capper for poly(arylene ether phosphine (B1218219) oxide) copolymers. researchgate.net The resulting polymers, containing phosphine oxide groups, were subsequently reduced to create polymeric phosphine ligands. These macromolecular ligands were used to support metal catalysts for reactions such as the hydroformylation of alkenes. researchgate.net This approach allows for the creation of catalysts with improved stability and selectivity compared to their small-molecule counterparts.

Scaffold for Supramolecular Architectures and Molecular Machines

The rigid, linear geometry of the phenylethynyl benzene (B151609) unit makes it an excellent scaffold for the construction of well-defined supramolecular architectures. rsc.org Supramolecular chemistry relies on non-covalent interactions (such as hydrogen bonding and π-π stacking) to direct the self-assembly of molecules into larger, ordered structures. nih.gov The rod-like nature of molecules like this compound is highly desirable for creating such assemblies. google.com

After reduction to 3-(phenylethynyl)aniline, the molecule can be further derivatized, for example, by forming amides. The resulting amide group provides a hydrogen-bonding site, which, in combination with the rigid π-conjugated phenylethynyl framework, can drive the self-assembly of the molecules into organized structures like fibers, gels, and other complex networks. nih.govrsc.org These ordered assemblies are a cornerstone of "bottom-up" nanotechnology and are foundational to the design of molecular-scale devices and machines. The ability to form helical structures in polymers derived from phenylacetylenes further highlights their potential in creating chiral nanoarchitectures. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-nitro-3-(phenylethynyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between 1-nitro-3-iodobenzene and phenylacetylene. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl halide to alkyne), using triethylamine as a base, and maintaining inert conditions (N₂ atmosphere). Post-reaction purification via column chromatography (n-pentane or hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 8.27–7.38 ppm (aromatic protons) and absence of alkyne proton signals due to symmetry.

- GC-MS : Molecular ion peak [M]⁺ at m/z 223.0, confirming molecular weight .

Table 1: Spectral Data

| Technique | Key Signals/Peaks | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.27–7.38 (multiplet) | Aromatic protons |

| GC-MS | m/z 223.0 [M]⁺ | Molecular ion confirmation |

Q. How does the nitro group influence the stability of phenylethynylbenzene derivatives under varying conditions?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances thermal stability but may increase sensitivity to photodegradation. Stability assays under UV light (e.g., 365 nm irradiation) with periodic HPLC monitoring can quantify decomposition rates. Comparative studies with non-nitro analogs (e.g., 3-(phenylethynyl)benzene) reveal nitro-specific degradation pathways .

Advanced Research Questions

Q. What reaction mechanisms explain the cyclization of phenylethynyl radicals with aromatic systems, and how does the nitro group modulate these pathways?

- Methodological Answer : Crossed molecular beam experiments and density functional theory (DFT) calculations reveal that phenylethynyl radicals undergo barrierless addition to benzene derivatives, forming intermediates that cyclize into polyaromatic hydrocarbons (PAHs). The nitro group alters electron density, favoring alternative cyclization pathways (e.g., meta-directed cyclization) and reducing activation barriers for hydrogen migration steps .

Q. How can computational methods predict intermediates in the functionalization of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, nitro group participation in resonance stabilization of radical intermediates can be visualized using molecular orbital diagrams. Software like Gaussian or ORCA is used to simulate IRC (intrinsic reaction coordinate) pathways .

Q. What catalytic strategies enable selective hydrogenation or trimerization of the alkyne moiety in this compound?

- Methodological Answer : Iron catalysts (e.g., FeCl₃ with ligands) selectively hydrogenate alkynes to cis-alkenes under mild H₂ pressure (1–3 atm). Trimerization to benzene derivatives requires Ru or Co complexes (e.g., [RuCl₂(p-cymene)]₂) in toluene at 80°C. Monitoring via in situ FTIR confirms reaction progress .

Q. How is this compound utilized in photosensitizer design, and what photophysical properties are critical?

- Methodological Answer : The compound serves as a π-conjugated backbone in two-photon photosensitizers (TP-FPS). Key properties include:

- Two-photon absorption (TPA) cross-section (σ) : Measured via Z-scan techniques.

- Fluorescence quenching : Controlled by photoinduced electron transfer (PeT) to nitro groups.

Synthesis involves amidation with zwitterionic moieties (e.g., DBB-NO) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.